1,8-Dihydroxy-4,5-dinitroanthraquinone
Overview
Description
1,8-Dihydroxy-4,5-dinitroanthraquinone is a brownish-gold solid . It has the molecular formula C14H6N2O8 and a molecular weight of 330.21 . It’s also known by the synonym ARDP0006 .
Synthesis Analysis
1,8-Dihydroxy-4,5-dinitroanthraquinone can be prepared from 1,8-diphenoxyanthraquinone by nitration followed by alkaline hydrolysis. Alternatively, it can be synthesized by nitration of 1,8-dihydroxyanthraquinone in oleum in the presence of boric acid and isolation after the sulfuric acid concentration has been adjusted to 80 – 100 % .
Molecular Structure Analysis
The molecular structure of 1,8-Dihydroxy-4,5-dinitroanthraquinone is characterized by the presence of two nitro groups and two hydroxy groups attached to an anthraquinone core . The InChI key for this compound is GJCHQJDEYFYWER-UHFFFAOYSA-N .
Chemical Reactions Analysis
As a nitrated alcohol and a ketone, 1,8-Dihydroxy-4,5-dinitroanthraquinone can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents. It can react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents can convert it to aldehydes or ketones .
Physical And Chemical Properties Analysis
This compound has a melting point of 225 °C (dec.) (lit.) . It is insoluble in water but slightly soluble in DMSO when heated . It is sensitive to air and may be sensitive to light .
Scientific Research Applications
1. Antibacterial Agent
- Application Summary: 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) has been identified as a potential new antibacterial agent against Staphylococcus aureus and Enterococcus faecalis .
- Methods of Application: The study involved in silico methods to identify inhibitors of the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. Virtual screenings based on molecular docking and the pharmacophore model, molecular dynamics simulations, and free energy calculations were used .
- Results: DHDNA was found to be the most promising inhibitor. It was active in vitro towards Gram-positive bacteria with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis against both antibiotic-resistant isolates and reference strains .
2. Energetic Combustion Catalyst
- Application Summary: 1,8-Dihydroxy-4,5-dinitroanthraquinone manganese salt (DHDNEMn), a novel energetic combustion catalyst, was synthesized .
- Methods of Application: The synthesis involved a metathesis reaction, and the structure was characterized by IR, element analysis, and differential scanning calorimetry (DSC). The thermal decomposition reaction kinetics was studied by means of different heating rate DSC .
- Results: The apparent activation energy and pre-exponential factor of the exothermic decomposition reaction of DHDNEMn obtained by Kissinger’s method are 162.3 kJ/mol and 1011.8 s −1, respectively .
Safety And Hazards
1,8-Dihydroxy-4,5-dinitroanthraquinone is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .
Future Directions
properties
IUPAC Name |
1,8-dihydroxy-4,5-dinitroanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCHQJDEYFYWER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O8 | |
Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025076 | |
Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025076 | |
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Molecular Weight |
330.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,8-dihydroxy-4,5-dinitroanthraquinone is a brownish gold solid. (NTP, 1992) | |
Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
1,8-Dihydroxy-4,5-dinitroanthraquinone | |
CAS RN |
81-55-0 | |
Record name | 1,8-DIHYDROXY-4,5-DINITROANTHRAQUINONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20212 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,8-Dihydroxy-4,5-dinitro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-55-0 | |
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Record name | 1,8-Dinitro-4,5-dihydroxyanthraquinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081550 | |
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Record name | 4,5-Dinitrochrysazin | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81256 | |
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Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4,5-dinitro- | |
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Record name | 1,8-Dihydroxy-4,5-dinitroanthraquinone | |
Source | EPA DSSTox | |
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Record name | 1,8-dihydroxy-4,5-dinitroanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4,5-DINITROCHRYSAZIN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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